Product packaging for Ascaphin-5(Cat. No.:)

Ascaphin-5

Cat. No.: B1578184
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ascaphin-5 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American-tailed frog, Ascaphus truei . Peptides in the Ascaphin family, including the well-studied Ascaphin-8, are characterized by their alpha-helical structure and broad-spectrum bioactive potential . These peptides are a key subject of research in the fight against multidrug-resistant pathogens due to their membranotrophic mechanism of action . The primary mechanism of action for Ascaphin peptides involves interaction with microbial membranes. As cationic peptides, they exhibit high affinity for the negatively charged phospholipids found in bacterial membranes . Research on Ascaphin-8 suggests that it can disrupt membrane integrity, potentially leading to pore formation and subsequent bacterial cell death . This mechanism positions this compound as a compelling candidate for investigating new antibacterial strategies . Beyond their antimicrobial applications, Ascaphin peptides are also of significant interest in oncology research. Studies on the analogue Ascaphin-8 have demonstrated potential antitumor activity, showing an inhibitory effect on the growth of various human cancer cell lines, including liver, colon, and breast cancer cells . This suggests that this compound may also hold promise for development as a novel antitumor agent, with research focused on its selectivity and efficacy. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIKDWIKGAAKKLIKTVASHIANQ

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Ascaphin 5

Methodological Approaches for Peptide Isolation from Biological Sources

Peptides like Ascaphin-5 are obtained from the natural secretions of the source organism.

The collection of skin secretions from Ascaphus truei is typically achieved through exogenous stimulation. A common and effective method involves stimulating the frog with norepinephrine. This approach facilitates the release of dermal peptides without causing harm to the animal.

Following collection, the complex mixture of molecules in the skin secretions undergoes a multi-stage purification process to isolate individual peptides, including this compound, to near homogeneity. Chromatographic techniques are central to this process.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method utilized for the purification of peptides from natural sources due to its high resolution and efficiency. This technique separates peptides based on their hydrophobic interactions with the stationary phase. The purification of ascaphins, including this compound, involves RP-HPLC using a mobile phase typically composed of a gradient of acetonitrile (B52724) in water containing a small concentration of trifluoroacetic acid (TFA) as an ion-pairing agent. The elution of peptides is monitored by measuring absorbance at wavelengths such as 214 nm and 280 nm.

Different stationary phases are employed in sequential RP-HPLC steps to achieve optimal separation and purity.

C-4 Columns: Butyl (C-4) columns provide a different selectivity and are often used in subsequent purification steps, particularly for separating peptides that may co-elute on C-18 columns. Vydac 214TP54 (C-4) columns have been utilized in the purification scheme for ascaphins.

Phenyl Columns: Phenyl stationary phases offer unique separation characteristics based on aromatic interactions, which can be beneficial for resolving peptides containing aromatic amino acids. Vydac 219TP54 (phenyl) columns have been employed as a final purification step to achieve high purity of the ascaphins.

The purification process involves collecting fractions containing the target peptide after each chromatographic step, often guided by mass spectrometry analysis, and re-chromatographing these fractions on different columns until a high level of purity is attained. The reported final yield of purified this compound from A. truei skin secretions in one study was 65 nmol.

The following table summarizes typical chromatographic conditions used:

StageColumn TypeStationary PhaseElution Gradient (Acetonitrile in 0.1% TFA)Flow RateDetection Wavelengths
Semi-preparative HPLCVydac 218TP510C-1821% to 49% over 60 min2 mL/min214 nm, 280 nm
Re-chromatography (Step 1)Vydac 214TP54C-421% to 49% over 50 min1.5 mL/min214 nm, 280 nm
Re-chromatography (Step 2)Vydac 219TP54Phenyl21% to 49% over 50 min1.5 mL/min214 nm, 280 nm

Multi-Stage Chromatographic Purification Techniques

Primary Structural Characterization of this compound Peptides

Determining the precise order of amino acids in the peptide chain is crucial for understanding its properties and function.

Automated Edman degradation is the standard method used for determining the primary structure of purified peptides. This technique involves the sequential removal and identification of amino acid residues from the N-terminus of the peptide. The amino acid sequences of the ascaphins, including this compound, were determined using automated Edman degradation.

The primary structure of this compound from Ascaphus truei (coastal range) has been established as GLFDVLKGAAKAFVKTVAGIANX. A variant, Ascaphin-5M, isolated from Ascaphus montanus (inland range), exhibits a single amino acid substitution at position 12, where Lysine (B10760008) (K) is replaced by Threonine (T), resulting in the sequence GLFDVLKGAAKT FVKTVAGIANX. The 'X' at the C-terminus indicates that the amidation status was not definitively determined for the endogenous peptide from A. truei, although its retention time on RP-HPLC was identical to that of the synthetic free acid form.

The amino acid sequences of this compound and its variant are presented below:

PeptideSource Frog SpeciesAmino Acid Sequence
This compoundAscaphus trueiGLFDVLKGAAKAFVKTVAGIANX
Ascaphin-5MAscaphus montanusGLFDVLKGAAKT FVKTVAGIANX

Confirmation of the determined amino acid sequence is typically achieved through mass spectrometry, such as MALDI-TOF mass spectrometry, which provides an accurate molecular mass that can be compared to the calculated mass of the proposed sequence.

Molecular Mass Confirmation via Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) MS, is crucial for confirming the molecular mass of purified this compound and verifying the sequences determined by Edman degradation. carlosdavidson.orgunl.edu MALDI-TOF MS is a soft ionization technique suitable for analyzing biomolecules like peptides, providing a rapid and sensitive method for determining their mass-to-charge (m/z) ratio. creative-proteomics.comrcpath.orgnih.gov

In studies on ascaphins, MALDI-TOF mass spectrometry has been performed using instruments like the Voyager DE-PRO or Voyager RP, typically operated in reflector mode with delayed extraction. carlosdavidson.orgunl.edu The instrument is calibrated using peptides of known molecular mass to ensure accuracy. carlosdavidson.orgunl.edu The observed molecular mass of this compound, determined by MALDI-TOF MS, is compared with the calculated molecular mass based on the proposed amino acid sequence to confirm its identity and structural integrity. carlosdavidson.orgunl.edu The accuracy of mass determinations reported in ascaphin studies is typically within ±0.02% to 0.05%. carlosdavidson.orgunl.edu

The theoretical molecular weight of synthetic this compound (free acid form) with the sequence GIKDWIKGAAKKLIKTVASHIANQ is approximately 2591 Da. novoprolabs.com Observed molecular masses for ascaphins in the range of 2000-3000 Da have been reported in HPLC fractions containing these peptides. unl.edu

Conformational Analysis and Secondary Structure Propensities

Understanding the three-dimensional structure and conformational preferences of this compound is essential for relating its structure to its function. Like many antimicrobial peptides, this compound is expected to undergo conformational changes upon interacting with membrane environments. nih.govnih.gov

Investigation of Alpha-Helical Conformation in Membrane-Mimetic Environments

Cationic antimicrobial peptides, including the ascaphins, often lack stable secondary structure in aqueous solutions but have a propensity to form amphipathic alpha-helical structures in membrane-mimetic environments. nih.govnih.govresearchgate.net This conformational change is critical for their interaction with and disruption of biological membranes. nih.govnih.gov

Studies on ascaphins, such as ascaphin-8 (B1578179), have shown that they adopt amphipathic alpha-helical conformations in the presence of membrane-mimetic solvents like trifluoroethanol (TFE). nih.govcarlosdavidson.orgresearchgate.netresearchgate.net While direct studies on this compound's alpha-helicity in membrane-mimetic environments are less detailed in the provided context, the structural similarity within the ascaphin family and the known behavior of related peptides suggest that this compound is also likely to adopt an alpha-helical structure in such environments. Prediction methods indicate that the central regions of ascaphins, including residues 4-17, have a strong propensity to form an alpha-helix. carlosdavidson.org

Assessment of Amphipathic Character and Hydrophobic Moment by Helical Wheel Projections

The amphipathic nature of a peptide is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of its secondary structure, particularly in the case of alpha-helices. This property is crucial for the peptide's interaction with the hydrophobic core and hydrophilic headgroups of lipid membranes. nih.govnih.gov

Helical wheel projections are a common tool used to visualize the distribution of amino acid residues along the helix axis and assess the amphipathic character of a peptide. carlosdavidson.orgnih.govnih.govresearchgate.net By projecting the amino acid sequence onto a two-dimensional representation of a helix, one can observe the clustering of hydrophobic and hydrophilic residues. nih.govnih.gov

Studies on ascaphins have utilized helical wheel projections to illustrate their amphipathic nature. carlosdavidson.org These projections show that conserved positively charged residues (such as Lys or Arg at positions 3, 7, 11, and 15) segregate on one face of the helix, while hydrophobic residues (at positions 2, 5, 6, 13, and 17) segregate on the opposite face. carlosdavidson.org This distinct separation of polar and nonpolar faces is a hallmark of amphipathic alpha-helical peptides. nih.govnih.gov

The hydrophobic moment (H) is a quantitative measure of the amphipathicity of a helix, representing the magnitude and direction of the hydrophobic vector perpendicular to the helix axis. nih.govcnrs.frkit.edu A large hydrophobic moment indicates a strong amphipathic character. cnrs.fr While specific hydrophobic moment values for this compound are not explicitly provided in the search results, the description of the ascaphins as cationic, amphipathic alpha-helical peptides with segregated hydrophobic and hydrophilic faces implies a significant hydrophobic moment. nih.govcarlosdavidson.org Tools like HeliQuest and 3D-HM servers are available for calculating the hydrophobic moment and visualizing amphipathicity. nih.govnih.govresearchgate.netcnrs.frkit.edu

Spectroscopic Techniques for Structural Characterization (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of peptides and proteins in solution. bio-structure.comntu.edu.sgnih.govjasco-global.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules over a range of wavelengths. bio-structure.comntu.edu.sg The resulting CD spectrum provides information about the types and relative amounts of secondary structures present, such as alpha-helices, beta-sheets, and random coils. bio-structure.comnih.gov

CD spectroscopy is particularly useful for investigating the propensity of peptides to adopt alpha-helical conformations in different environments, including membrane-mimetic solvents. nih.govnih.govresearchgate.netplos.org Changes in the CD spectrum upon the addition of membrane mimetics like TFE or liposomes indicate a conformational transition, such as the folding into an alpha-helix. nih.govresearchgate.netplos.org

Studies on ascaphins, including ascaphin-8 and its derivatives, have utilized CD spectroscopy to assess their alpha-helical content. nih.govresearchgate.netresearchgate.net These studies demonstrate that ascaphins can adopt alpha-helical structures, and CD spectra are used to quantify the degree of helicity under various conditions. nih.govresearchgate.netresearchgate.net For instance, CD analysis has shown that linear ascaphin-8 has a certain percentage of alpha-helicity in solution, which can be influenced by modifications like stapling. nih.gov While specific CD data for this compound were not detailed in the provided results, the application of CD spectroscopy is a standard approach for characterizing the secondary structure of ascaphins and is implied for the structural analysis of this compound. nih.govcarlosdavidson.orgnih.govresearchgate.netresearchgate.net

Table 1: this compound Properties and Characterization Data

PropertyDetailSource(s)
Source Organism (Coastal)Ascaphus truei (Coastal tailed frog) nih.govcarlosdavidson.orgnovoprolabs.com
Source Organism (Inland)Ascaphus montanus (Rocky Mountain tailed frog) unl.edunih.gov
Amino Acid Sequence (A. truei)GIKDWIKGAAKKLIKTVASHIANQ novoprolabs.com
Amino Acid Sequence (A. montanus variant)GIKDWIKGAAKT LIKTVASHIANQ (Lys12 → Thr substitution) unl.edunih.gov
Length24 amino acids novoprolabs.com
Calculated Molecular Weight (A. truei)~2591 Da novoprolabs.com
Observed Molecular MassConsistent with calculated mass by MALDI-TOF MS (in the 2000-3000 Da range for ascaphins) carlosdavidson.orgunl.edu
Purification MethodsSep-Pak C-18, Reversed-phase HPLC (C-18, C-4 columns) carlosdavidson.orgunl.edunih.gov
Structural ElucidationAutomated Edman degradation, MALDI-TOF MS carlosdavidson.orgunl.edu
Secondary Structure PropensityForms amphipathic alpha-helix in membrane-mimetic environments (inferred from family characteristics) nih.govcarlosdavidson.orgnih.govresearchgate.net
Amphipathic CharacterSegregation of hydrophobic and hydrophilic residues (shown by helical wheel projections for ascaphins) carlosdavidson.org
Spectroscopic TechniquesCircular Dichroism (CD) spectroscopy used for related ascaphins to assess helicity nih.govresearchgate.netresearchgate.net

Biosynthesis, Genetic Origin, and Evolutionary Analysis of Ascaphin 5

Ribosomal Synthesis and Post-Translational Modification Pathways

Peptide synthesis begins with the translation of messenger RNA (mRNA) into polypeptide chains by ribosomes. wikipedia.org In the case of antimicrobial peptides found in frog skin, this process occurs within specialized granular glands. carlosdavidson.org Following ribosomal synthesis, these precursor polypeptides undergo various post-translational modifications (PTMs), which are crucial for their maturation, activity, and stability. wikipedia.orgnews-medical.netthermofisher.comnih.gov

Common PTMs include proteolytic cleavage, which processes larger precursor proteins into smaller, active peptides, and the formation of disulfide bonds. wikipedia.orgfmi.ch Another significant modification observed in some ascaphins is C-terminal amidation. carlosdavidson.orgresearchgate.netnih.gov Specifically, ascaphin-1 (B1578191) and ascaphin-8 (B1578179) have been identified as containing a C-terminally α-amidated residue. carlosdavidson.orgresearchgate.netnih.gov In contrast, ascaphin-5 exists as the free acid form, as confirmed by its identical retention time on reverse-phase HPLC compared to a synthetic free acid replicate. carlosdavidson.org This indicates that while amidation is a PTM occurring in the biosynthesis of some ascaphins, it is not a step in the maturation of this compound. The precise enzymatic machinery involved in the ribosomal synthesis and subsequent PTMs specific to the ascaphin family, including this compound, requires further detailed biochemical investigation. The nature of these peptides as ribosomally synthesized and post-translationally modified peptides (RiPPs) aligns with this biosynthetic route. secondarymetabolites.org

Gene Duplication Events and Divergence within the Ascaphin Gene Cluster

The existence of multiple structurally related peptides within the ascaphin family strongly suggests that they originated through a process involving multiple duplications of an ancestral gene. unl.eduresearchgate.netnih.govcore.ac.uk This phenomenon of gene duplication is a common evolutionary mechanism leading to the diversification of peptide families in the skin secretions of anurans, allowing for a repertoire of peptides with potentially varied activities. nih.gov While the structural similarity supports a common genetic origin, detailed molecular data specifically on the ascaphin gene cluster organization and sequences are not extensively documented in the currently available information, particularly for this ancient lineage of frogs. researchgate.net However, the presence of several ascaphin variants (ascaphins 1-8) within Ascaphus truei provides compelling evidence for such duplication events having occurred during their evolutionary history. carlosdavidson.orgresearchgate.netnih.gov

Peptidomic Analysis of Orthologous Ascaphin Genes Across Ascaphus Populations

Peptidomic analysis, involving techniques such as HPLC separation, MALDI mass spectrometry, and Edman degradation, has been instrumental in characterizing the peptide profiles from the skin secretions of Ascaphus species and identifying products of orthologous genes. unl.edunih.govcreighton.edu Ascaphus truei is known to inhabit two geographically separated regions in northwestern North America: a coastal range and an inland range. unl.edunih.govcore.ac.uk Peptidomic studies comparing specimens from these distinct populations have revealed differences in the expressed ascaphin peptides, supporting genetic divergence. unl.edunih.gov

Analysis of ascaphins from the inland range identified orthologs of several coastal range ascaphins, but with specific amino acid substitutions. unl.edunih.gov Notably, this compound from the inland range exhibits a Lysine (B10760008) (Lys) to Threonine (Thr) substitution at position 12 when compared to this compound from coastal range frogs. unl.edunih.govresearchgate.net While orthologs of ascaphins-2, -6, and -8 were not detected in the inland population secretions, a paralog of this compound, identical in sequence to the coastal range this compound, was also found. unl.edunih.govresearchgate.net These distinct peptidomic profiles between the coastal and inland populations provide biochemical evidence that supports genetic data suggesting the inland population represents a separate species, Ascaphus montanus, with divergence likely occurring around 10 million years ago. unl.edunih.govresearchgate.net

The table below summarizes the observed amino acid substitution in this compound between the two Ascaphus populations:

PeptideSpecies/PopulationAmino Acid Sequence Variation (compared to Coastal A. truei)
This compoundCoastal A. truei-
This compoundInland AscaphusLys12 → Thr
This compoundInland AscaphusParalog identical to Coastal A. truei this compound

Phylogenomic Context of this compound Evolution within Anuran Host-Defense Systems

The phylogenetic position of Ascaphus truei as the most primitive extant anuran makes the study of its host-defense peptides, including this compound, particularly relevant to understanding the evolutionary history of innate immunity in frogs. carlosdavidson.orgresearchgate.netnih.govunl.edunih.govcreighton.edu The presence of a family of antimicrobial peptides in Ascaphus truei provides strong evidence that the strategy of utilizing AMPs in skin secretions for host defense originated very early in the evolution of anurans. carlosdavidson.orgresearchgate.netnih.govcreighton.edu

Anuran skin secretions are a rich source of diverse defensive compounds, including peptides, which play a crucial role as components of the innate immune system against potential pathogens. imrpress.commpg.de While frog skin AMPs share general characteristics such as a net positive charge, a high percentage of hydrophobic residues, and the propensity to form amphipathic alpha-helical structures, the ascaphins are structurally distinct from many other families of frog skin AMPs. unl.eduimrpress.comcore.ac.uk Their limited sequence similarity to certain scorpion venom peptides might be coincidental rather than indicative of a direct evolutionary link. unl.educore.ac.uk

The molecular heterogeneity observed within the ascaphin family is considered important for providing defense against a broad spectrum of microorganisms. carlosdavidson.org The sporadic distribution of AMP production across anuran species suggests that while beneficial for defense, it may not be universally essential for survival, possibly conferring an evolutionary advantage in specific ecological niches. researchgate.net The identification of other peptide families, such as bradykinins and tryptophyllins, in Ascaphus truei secretions further supports the notion that a diverse set of peptide-encoding genes was present in the common ancestor of crown-group anurans, contributing to their host-defense capabilities. researchgate.netcreighton.edu The evolution of this compound, as part of this ancient peptide family, is thus situated within the broader context of the diversification and refinement of anuran innate immunity.

Molecular Mechanisms of Action of Ascaphin 5 at Cellular and Subcellular Levels

Interaction Dynamics with Biological Membrane Mimics

Antimicrobial peptides like Ascaphin-5 interact with biological membranes, often targeting the negatively charged membranes of bacteria. unl.eduresearchgate.netresearchgate.netmdpi.com This initial interaction is largely driven by electrostatic attraction between the positively charged residues of the peptide and the anionic phospholipids (B1166683) abundant in bacterial membranes, such as phosphatidylglycerol and cardiolipin (B10847521). researchgate.netresearchgate.netscispace.comdokumen.pub Following this initial electrostatic interaction, hydrophobic interactions between the peptide's amphipathic regions and the lipid bilayer become significant. researchgate.net

Studies on related AMPs, such as Ascaphin-8 (B1578179), demonstrate a high affinity towards bacterial membrane models. The interaction with the membrane can lead to peptide insertion and subsequent disruption of the lipid bilayer.

Models of Membrane Disruption and Permeabilization

Several models have been proposed to explain how AMPs disrupt bacterial membranes, leading to permeabilization and cell death. While the specific model for this compound has not been definitively established in the provided information, general models for cationic alpha-helical AMPs include:

The Carpet Model: In this model, peptides accumulate on the membrane surface, forming a "carpet." When the peptide concentration reaches a certain threshold, the accumulated peptides induce a detergent-like effect, disrupting the membrane integrity and leading to micellization. unl.eduresearchgate.netmdpi.com

The Toroidal Pore Model: Peptides insert into the membrane and induce curvature in the lipid bilayer, forming pore-like structures where the peptide aligns with the lipid headgroups. These pores are lined by both peptides and lipids. unl.eduresearchgate.net

The Barrel-Stave Model: Peptides aggregate and insert into the membrane in a barrel-like structure, forming a pore with the peptides lining the pore wall and the hydrophobic residues facing the lipid core.

It is important to note that the specific mechanism can depend on factors such as peptide concentration, peptide structure, and membrane composition.

Influence of Membrane Lipid Fluidity, Composition, and Charge on Peptide Activity

The activity of antimicrobial peptides is significantly influenced by the properties of the target membrane, including its lipid fluidity, composition, and charge. scispace.com

Membrane Charge: The negative charge of bacterial membranes, primarily due to the presence of anionic lipids like phosphatidylglycerol (PG) and cardiolipin (CL), is a key factor in the initial electrostatic attraction and binding of cationic AMPs. researchgate.netresearchgate.netmdpi.comscispace.comdokumen.pub A decrease in peptide cationicity is expected to weaken this interaction and potentially decrease antimicrobial potency. researchgate.net Conversely, increased positive charge can promote interactions with negatively charged bacterial membranes. nih.gov

Membrane Composition: The specific lipid composition of the membrane plays a crucial role in peptide-membrane interactions and selectivity. scispace.com Studies on Ascaphin-8 have shown high affinity towards bacterial membrane models (e.g., POPC:POPG) but reduced activity in sterol-enriched membranes mimicking mammalian (containing cholesterol) or fungal (containing ergosterol) cells. This suggests that the presence of sterols can significantly impact the peptide's ability to interact with and perturb the membrane. The lateral organization of lipids and the formation of lipid domains can also be influenced by polycationic compounds, potentially affecting membrane permeability. dokumen.pub

Membrane Fluidity: Membrane fluidity can influence peptide insertion and activity. Peptides can also modulate membrane fluidity upon interaction. Studies using techniques like Laurdan's General Polarization (GP) can assess changes in membrane fluidity induced by peptide binding. For example, Ascaphin-8 was observed to reduce the fluidity of bacterial membrane models but not those containing sterols.

These findings, primarily from studies on Ascaphin-8 and general AMPs, highlight the critical role of membrane properties in mediating the interaction and activity of this compound.

Biophysical Characterization of Membrane Interaction

Biophysical techniques are indispensable for understanding the molecular mechanisms of membrane-active peptides. Several methods are employed to characterize the interaction of AMPs with model membranes, such as liposomes.

Liposome (B1194612) Leakage Assays for Membrane Integrity Assessment

Liposome leakage assays are widely used to assess the ability of peptides to disrupt membrane integrity and cause permeabilization. nih.gov These assays typically involve preparing liposomes (artificial lipid vesicles) that encapsulate a self-quenching concentration of a fluorescent dye, such as calcein (B42510) or carboxyfluorescein. nih.gov When the membrane is permeabilized by the peptide, the dye leaks out of the liposomes into the surrounding buffer, leading to de-quenching and an increase in fluorescence intensity, which can be measured by fluorescence spectroscopy.

Different lipid compositions can be used to mimic various biological membranes (e.g., bacterial, mammalian, fungal) and study the peptide's selectivity. nih.gov By measuring the percentage of dye leakage as a function of peptide concentration, dose-response curves can be generated, and effective concentrations (e.g., EC50) can be calculated. nih.gov Liposome leakage assays can also be adapted to estimate the size of pores formed by the peptides using fluorescent dextrans of different molecular weights. nih.gov

Studies on Ascaphin-8 have utilized calcein liposome leakage assays to demonstrate its membranotrophic activity and assess pore formation in different membrane models.

Fluorescence Spectroscopy Techniques (e.g., Laurdan's General Polarization)

Fluorescence spectroscopy is a powerful tool for investigating peptide-membrane interactions, providing insights into peptide binding, insertion, and the resulting changes in membrane properties.

Techniques like measuring the intrinsic fluorescence of tryptophan residues within the peptide can provide information about the peptide's environment and its interaction with the membrane. researchgate.net Changes in fluorescence intensity or wavelength can indicate peptide binding and insertion into the lipid bilayer.

Laurdan's General Polarization (GP) is a specific fluorescence technique used to assess membrane fluidity and lipid packing. Laurdan is a fluorescent probe that partitions into the lipid bilayer and exhibits a shift in its emission spectrum depending on the polarity of its environment, which is related to the membrane's hydration and fluidity. The GP value, calculated from the fluorescence intensities at different wavelengths, provides a quantitative measure of membrane order or fluidity. Studies on Ascaphin-8 have used Laurdan GP to show that the peptide reduces the fluidity of bacterial membrane models.

Other fluorescence techniques, such as fluorescence quenching, can be used to determine the depth of peptide penetration into the membrane. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Formation and Membrane Interaction Studies

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size of particles in solution, including peptides and liposomes. DLS can be used to study peptide aggregation in solution and to investigate the interaction of peptides with liposomes by monitoring changes in vesicle size or the formation of peptide-liposome aggregates.

Changes in the hydrodynamic radius of liposomes upon incubation with a peptide can indicate peptide binding, membrane disruption, or the formation of larger aggregates. DLS can also provide information about the size distribution of particles in the sample.

While the provided search results specifically mention the use of DLS in the biophysical characterization of Ascaphin-8's interaction with membranes, the application of this technique would also be relevant for studying this compound's behavior in the presence of membrane mimics. DLS can help determine if this compound forms aggregates in solution or induces changes in liposome size upon interaction, providing further insights into its mechanism of action.

Identification of Potential Intracellular Targets or Pathways Mediating Biological Activity

This compound is a member of the ascaphin family of antimicrobial peptides (AMPs) isolated from the skin secretions of Ascaphus frogs. These peptides are characterized by their cationic and amphipathic alpha-helical structures, which are key features often associated with their mechanism of action.

The primary mechanism of action for many AMPs, including the ascaphins, involves interaction with and disruption of bacterial cell membranes. This interaction is largely driven by electrostatic attraction between the positively charged residues of the peptides and the negatively charged components of bacterial membranes, such as anionic phospholipids and lipopolysaccharides. This membrane disruption can lead to increased permeability, pore formation, and ultimately cell lysis. Research on ascaphins indicates they adopt an amphipathic alpha-helical conformation in membrane-mimetic environments, supporting a membrane-lytic mechanism. Studies involving synthetic this compound have confirmed its structure as a free acid form peptide. Furthermore, an amino acid substitution (Lys12 → Thr) in the this compound ortholog from Ascaphus montanus (Ascaphin-5M) is predicted to decrease antimicrobial potency due to a reduction in peptide cationicity, which would weaken its interaction with the negatively charged bacterial membrane.

While membrane disruption is a well-established mechanism for many AMPs, including the ascaphins, some AMPs have also been shown to penetrate bacterial cells and exert their effects by targeting intracellular components. These intracellular targets can include DNA, RNA, protein synthesis machinery, enzymatic activity, or other crucial cellular processes. Interaction with nucleic acids, for instance, can occur due to the positive charge of AMPs binding to negatively charged DNA or RNA, potentially interfering with replication, transcription, or translation. Some peptides may also affect intracellular targets by inducing intracellular granulation or DNA condensation.

Structure Activity Relationship Sar Studies and Peptide Engineering of Ascaphin 5

Elucidation of Critical Amino Acid Residues for Specific Biological Activities

While detailed SAR studies specifically focused on identifying critical amino acid residues for Ascaphin-5's biological activities are not extensively detailed in the provided search results, information on other ascaphins, particularly ascaphin-8 (B1578179), offers insights into potential key residues within the ascaphin family. Ascaphin-8, for instance, is a C-terminal alpha-helical antimicrobial peptide. nih.govrsc.org Studies on Ascaphin-8 have indicated that lysine (B10760008) residues at positions 3, 7, 11, and 15 are important for maintaining its biological activity. nih.gov These residues were kept intact in the design of derived peptides of Ascaphin-8 during stapling modifications. nih.gov The positive charge contributed by residues like Lysine and Arginine is generally important for the antimicrobial effectiveness of cationic peptides, facilitating interaction with the negatively charged microbial membrane. researchgate.net

The natural variation observed between this compound from A. truei (coastal range) and A. montanus (inland range), specifically the Lys12 → Thr substitution, suggests that this position may influence the peptide's activity or other characteristics, potentially contributing to differences between the two frog species. researchgate.netunl.eduusgs.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

Rational design and synthesis of peptide analogs and derivatives are employed to enhance desirable properties such as stability, potency, and selectivity. This involves strategies like amino acid substitutions and chemical modifications.

Strategies for Amino Acid Substitutions and Their Impact on Functionality

Amino acid substitutions are a common strategy in peptide engineering to alter the peptide's properties. Substituting amino acids can impact functionality by changing the charge, hydrophobicity, or conformational propensity of the peptide. For instance, increasing cationicity in ascaphin-8 through a substitution (G8K) resulted in increased potency against certain cells but also increased hemolytic activity. researchgate.net Conversely, some substitutions, like replacing Asp with Glu in ascaphin-3, are observed in natural variants between Ascaphus species. researchgate.netunl.edu

Studies on other antimicrobial peptides have shown that substituting L-amino acids with D-amino acids or unnatural amino acids can enhance stability towards proteases. researchgate.netnih.govmdpi.com For example, replacing L-lysine with D-lysine in other peptides increased stability against trypsin degradation. mdpi.com The distribution of lysine residues has also been shown to affect antimicrobial activity and selectivity in ascaphin-8 variants. insp.mx

Chemical Modification Approaches for Enhanced Structural Stability

Chemical modifications are utilized to improve the structural stability of peptides, which is often a challenge for linear peptides in biological environments due to their susceptibility to proteolytic degradation and difficulty in maintaining stable conformations. nih.govrsc.org

Peptide Stapling Methodologies (e.g., Thiol-Halogen Click Chemistry)

Peptide stapling is a strategy that involves introducing a covalent cross-link (staple) between amino acid side chains within the peptide sequence. This can constrain the peptide's conformation, often stabilizing alpha-helical structures. nih.govrsc.orgexplorationpub.com This enhanced structural stability can lead to improved proteolytic resistance, increased cell permeability, and enhanced biological activity. nih.govrsc.orgexplorationpub.comnih.gov

Thiol-halogen click chemistry is one methodology used for peptide stapling. nih.govrsc.orgrsc.orgresearchgate.netnih.gov This approach involves incorporating cysteine residues into the peptide sequence and then reacting their thiol groups with a di-halogenated linker molecule, such as 1,2-bis(bromomethyl)benzene, to form a covalent bridge. nih.govrsc.org Studies on ascaphin-8 have utilized thiol-halogen click chemistry to create stapled derivatives with improved structural stability and enhanced antitumor activity. nih.govrsc.orgrsc.orgnih.gov Different stapling positions and linker types can influence the degree of helicity and stability achieved. nih.gov

Incorporation of Unnatural Amino Acids (e.g., D-amino acids, Aib)

Incorporating unnatural amino acids into the peptide sequence is another strategy to enhance stability and modify properties. researchgate.netresearchgate.netnih.govmdpi.com D-amino acids, which have a different stereochemistry at the alpha carbon compared to natural L-amino acids, can increase resistance to proteases that specifically cleave L-amino acid sequences. researchgate.netnih.govmdpi.comacs.org

Alpha-aminoisobutyric acid (Aib) is a non-proteinogenic amino acid that is known to constrain peptide conformation and promote helix formation. researchgate.netnih.govmdpi.comsemanticscholar.org Studies on other peptides have shown that incorporating Aib can enhance plasma stability and improve activity. researchgate.netnih.gov Cyclized unnatural amino acids can also be introduced to further restrict helical structure and improve chemical stability. mdpi.comsemanticscholar.org

Correlation between Structural Modifications and Peptide Conformation in Solution and Membrane Environments

The biological activity of many antimicrobial peptides, including ascaphins, is closely linked to their ability to adopt an amphipathic alpha-helical conformation, particularly when interacting with cell membranes. carlosdavidson.orgresearchgate.netnih.govresearchgate.netmdpi.com Linear peptides are often disordered in aqueous solution but can fold into their functional secondary structures upon interacting with a membrane-mimetic environment. nih.govplos.org

Structural modifications, such as peptide stapling and the incorporation of unnatural amino acids, are specifically designed to influence peptide conformation. Stapling, for instance, aims to stabilize the alpha-helical structure, making it more rigid even in solution. nih.govrsc.orgexplorationpub.comnih.gov Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure of peptides in different environments, such as aqueous solutions and membrane-mimetic solvents like trifluoroethanol (TFE) or in the presence of liposomes or micelles. nih.govnih.govresearchgate.netplos.orgresearchgate.net

Studies on ascaphin-8 and its stapled derivatives have shown that while linear ascaphin-8 may have a certain percentage of helicity in solution, stapling can significantly increase and stabilize the alpha-helical content. nih.gov The degree of helicity can correlate with biological activity and stability. nih.govrsc.org Molecular dynamics simulations can provide further insights into the dynamic behavior and conformation of peptides in solution and when embedded in lipid bilayers, illustrating how structural modifications affect their interaction with membrane environments. nih.govresearchgate.net These studies help to establish the crucial link between peptide structure, its conformation in different environments, and its resulting biological function. nih.govresearchgate.netmdpi.com

Preclinical Research Models and Methodologies for Investigating Ascaphin 5 Activity

In Vitro Models for Antimicrobial Activity Assessment

In vitro models are fundamental for quantifying the inhibitory and bactericidal effects of Ascaphin-5 against various microorganisms. These methods establish baseline activity levels and provide insights into the peptide's effectiveness under controlled laboratory conditions.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a specific incubation period. idexx.dk Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a significant reduction (typically ≥ 99.9%) in the number of viable bacteria. uc.pt These parameters are standard measures of antimicrobial potency.

Studies on the ascaphin family have reported MIC values against a range of bacteria and fungi. While specific detailed MIC and MBC data solely for this compound across a broad panel of microorganisms were not extensively available in the search results, studies on the ascaphins collectively indicate varying levels of activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. researchgate.netcarlosdavidson.org For instance, research on synthetic replicates of ascaphins, including this compound, has been conducted to determine MIC values against reference strains of E. coli and S. aureus, among others. carlosdavidson.org

The following table presents representative MIC data for this compound against selected microorganisms, as reported in the literature:

MicroorganismMIC (µM)Source
Escherichia coliData not explicitly available for this compound, but reported for related ascaphins. carlosdavidson.org
Staphylococcus aureusData not explicitly available for this compound, but reported for related ascaphins. carlosdavidson.org
Candida albicansData not explicitly available for this compound, but reported for related ascaphins. researchgate.netcarlosdavidson.org

Microbial Growth Inhibition Kinetics and Time-Kill Assays

Time-kill assays are used to determine the rate at which an antimicrobial agent kills microorganisms. frontiersin.orgn8medical.com These assays involve exposing a standardized inoculum of bacteria or fungi to different concentrations of the peptide over time and quantifying the number of viable organisms at various intervals. frontiersin.orgn8medical.com This provides information on whether the peptide is rapidly bactericidal or fungicidal, or if its effect is primarily bacteriostatic or fungistatic.

While specific time-kill kinetics data for this compound were not prominently featured in the search results, studies on other antimicrobial peptides, including some from amphibian sources, utilize time-kill assays to demonstrate concentration- and time-dependent killing effects. frontiersin.orgn8medical.commdpi.com This methodology is crucial for understanding how quickly this compound might reduce microbial populations.

Studies on Biofilm Formation Inhibition and Disruption

Microbial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection and contributes to antibiotic resistance. aston.ac.uknih.govmdpi.com In vitro studies assess the ability of antimicrobial agents like this compound to inhibit the formation of biofilms or to disrupt pre-formed biofilms. aston.ac.uknih.govnih.gov Methods often involve growing biofilms on surfaces in the presence or absence of the peptide and quantifying the resulting biofilm mass or viable cells within the biofilm using techniques such as crystal violet staining or viable cell counts. nih.govnih.govresearchgate.net

Research on antimicrobial peptides, including those from frog skin, has explored their potential to inhibit biofilm formation and disrupt existing biofilms. aston.ac.uknih.govmdpi.com While direct studies specifically detailing this compound's effects on biofilm inhibition or disruption were not extensively found, the broader context of ascaphin research and the known anti-biofilm activity of other AMPs suggest this is a relevant area of investigation for this compound. aston.ac.ukmdpi.com The mechanism of action of AMPs against biofilms can involve disrupting the membrane potential of biofilm cells, interrupting cell signaling, degrading the biofilm matrix, or downregulating genes responsible for biofilm formation. aston.ac.uk

Advanced In Vitro Cellular Models for Molecular Interaction Studies

Beyond simply measuring antimicrobial activity, advanced in vitro cellular models are employed to investigate the molecular mechanisms by which this compound interacts with target cells. These studies help elucidate how the peptide exerts its effects and assess its potential selectivity.

Bacterial and Fungal Cell Membrane Permeabilization Assays

A common mechanism of action for many cationic antimicrobial peptides, including ascaphins, involves disrupting or permeabilizing the microbial cell membrane. researchgate.netimrpress.commdpi.combicnirrh.res.innih.govnih.gov In vitro assays are used to directly measure this effect. Techniques include using fluorescent dyes, such as propidium (B1200493) iodide or Sytox Green, which can only enter cells with compromised membranes and stain nucleic acids. mdpi.com Increased fluorescence over time in the presence of the peptide indicates membrane permeabilization. mdpi.com Other methods involve measuring the leakage of intracellular components, such as ATP or β-galactosidase, from peptide-treated cells. aston.ac.uk

The hypothesis that ascaphins induce cell lysis through membrane disruption is supported by experimental evidence for some members of the family. researchgate.net Studies using biophysical approaches like calcein (B42510) liposome (B1194612) leakage assays have demonstrated the membranotrophic nature of ascaphin-8 (B1578179), indicating its ability to insert into and form pores in membranes. researchgate.net Given the structural similarities within the ascaphin family, it is hypothesized that this compound likely shares this membrane-targeting mechanism. researchgate.netcarlosdavidson.org

Selective Activity Research Using Diverse Cell Lines and Artificial Membrane Systems

Assessing the selective activity of this compound is crucial to understand its potential therapeutic window. This involves evaluating its activity against microbial cells compared to mammalian cells. In vitro models utilize diverse cell lines, including bacterial, fungal, and various mammalian cell types (e.g., erythrocytes, cancer cell lines, normal tissue cell lines), to determine differential toxicity. researchgate.netfrontiersin.orgplos.orgmdpi.com Assays such as MTT assays or Alamar Blue assays are used to measure the viability or metabolic activity of mammalian cells after exposure to the peptide. frontiersin.orgplos.orgmdpi.com Hemolytic activity, measured by the release of hemoglobin from red blood cells, is a common indicator of potential non-selective toxicity. researchgate.netcarlosdavidson.orgfrontiersin.orgplos.orgmdpi.comscispace.com

Artificial membrane systems, such as liposomes with varying lipid compositions mimicking bacterial or mammalian membranes, are also used to study the peptide's interaction with different membrane types at a molecular level. researchgate.netresearchgate.net These studies can reveal how membrane lipid fluidity, composition, and charge influence the peptide's binding and pore-forming activity, providing insights into the basis of its selectivity. researchgate.netresearchgate.net While some ascaphins, like ascaphin-8, have shown varying degrees of cytotoxic activity against human erythrocytes, Ascaphin-1 (B1578191) has been noted as an exception with lower toxicity to human cells. researchgate.net Research into the selectivity of this compound would involve comparing its activity against target microbes with its effects on relevant mammalian cell lines and artificial membrane models.

In Vivo Preclinical Research Paradigms for Studying Peptide Distribution and Biological Function

In vivo preclinical research is crucial for understanding the distribution and biological function of peptides like this compound within complex living systems. While direct in vivo studies specifically detailing the distribution and function of this compound are limited in the provided search results, research on other frog skin-derived peptides and antimicrobial peptides in general offers insights into the methodologies and paradigms used.

Studies on other frog skin peptides have evaluated their effects on cytokine expression and immune cell activity in vivo after injection into mice. mdpi.comresearchgate.netnih.gov These studies utilize animal models to assess the peptides' influence on the host immune system, moving beyond solely evaluating direct antimicrobial effects. mdpi.comnih.gov The distribution of peptides in vivo is often studied using techniques that can track the peptide or its effects in different tissues and organs over time. While specific data on this compound distribution is not available in the search results, general approaches for studying peptide distribution in vivo include methods like quantitative analysis in various tissues following administration.

The biological function of ascaphins, including this compound, has primarily been characterized by their antimicrobial properties against a range of bacteria and fungi. carlosdavidson.orgkarishmakaushiklab.comresearchgate.net In vivo studies involving other AMPs have demonstrated their potential as therapeutic agents for infectious diseases and even cancer, highlighting the importance of evaluating their function in relevant disease models. mdpi.comrsc.orgnih.gov

Animal Models for Investigating Peptide Activity in Complex Biological Systems

Animal models, particularly mice, are commonly used in preclinical research to investigate the activity of peptides like this compound in complex biological systems. mdpi.comresearchgate.netnih.govnih.gov These models allow researchers to study the peptide's effects within a living organism, considering factors such as metabolism, distribution, and interaction with host systems.

For instance, studies on other frog skin peptides have used mice to evaluate immunomodulatory properties through the analysis of cytokine expression and immune cell activity via techniques such as flow cytometry after peptide administration. mdpi.comresearchgate.netnih.gov This indicates that similar animal models could be employed to investigate the in vivo activities of this compound beyond its direct antimicrobial effects.

Research on ascaphin-8, another peptide from the ascaphin family, has explored its potential antitumor activity using human cancer cell lines, suggesting that relevant disease models, potentially including in vivo tumor models, could be used to investigate similar activities of this compound if applicable. rsc.org Furthermore, in vivo efficacy of antimicrobial peptides against specific pathogens like methicillin-resistant Staphylococcus aureus (MRSA) has been evaluated in mouse models of infection. nih.gov

While specific detailed findings on this compound in animal models are not extensively provided in the search results, the methodologies applied to other related peptides demonstrate the utility of animal models for assessing biological function and potential therapeutic applications.

Evaluation of Immunomodulatory Properties in Experimental Models (e.g., Cytokine Expression Profiling in Immune Cells)

The evaluation of immunomodulatory properties is a significant aspect of preclinical research for host defense peptides, including those from frog skin. mdpi.comnih.govubc.ca While the primary known function of this compound is its antimicrobial activity, related frog skin peptides have shown abilities to influence the host immune system. mdpi.comnih.gov

Experimental models, both in vitro (e.g., using isolated immune cells) and in vivo (using animal models), are employed to study these immunomodulatory effects. mdpi.comresearchgate.netnih.gov Cytokine expression profiling in immune cells is a key methodology used in these evaluations. mdpi.comresearchgate.netnih.govjmb.or.kr

Studies on other frog skin peptides have assessed their impact on the production of various cytokines, including proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-12, IFN-γ), pleiotropic cytokines (e.g., IL-4, IL-6), and immunosuppressive cytokines (e.g., IL-10, TGF-β) by different immune cell populations such as peripheral blood mononuclear cells, spleen cells, peritoneal cells, and isolated macrophages. mdpi.comresearchgate.netnih.gov These evaluations are often performed using techniques like quantitative RT-PCR and enzyme-linked immunosorbent assay (ELISA) to measure cytokine levels or gene expression. jmb.or.kr

Although specific data on this compound's direct effects on cytokine expression is not detailed in the provided search results, the established methodologies for studying the immunomodulatory properties of related frog skin peptides provide a framework for future research on this compound. The complex and variable actions observed with other peptides suggest that this compound may also possess immunomodulatory activities that warrant investigation using these experimental models and cytokine profiling techniques. mdpi.comresearchgate.netnih.gov

Comparative Analysis of Ascaphin 5 with Other Antimicrobial Peptide Families

Sequence Homology and Structural Similarities Among Ascaphin Isoforms (Ascaphin 1-8)

The ascaphin family consists of eight structurally related peptides, designated Ascaphin 1 through Ascaphin 8, all isolated from the skin secretions of Ascaphus truei. These peptides share structural similarities, suggesting they originated from multiple duplications of an ancestral gene. unl.educore.ac.uk Despite their relatedness, there are notable differences in their amino acid sequences, particularly between ascaphin-1 (B1578191), ascaphin-8 (B1578179), and the other isoforms (Ascaphins 2-7). carlosdavidson.orgresearchgate.net

Ascaphins 2-7 can be represented by a consensus amino acid sequence: GX2DX2KGAAKX3KTVAX2IANX-COOH. carlosdavidson.orgresearchgate.net In contrast, ascaphin-1 (GFRDVLKGAAKAFVKTVAGHIAN-NH2) and ascaphin-8 (GFKDLLKGAAKALVKTVLF-NH2) contain a C-terminally α-amidated residue. carlosdavidson.orgresearchgate.net This difference in the C-terminus, along with variations in specific amino acid residues, contributes to the functional diversity observed within the ascaphin family.

Studies comparing ascaphins from different populations of the tailed frog, Ascaphus truei (coastal range) and Ascaphus montanus (inland range), have identified amino acid substitutions in orthologous ascaphin genes. unl.eduresearchgate.net For instance, ascaphin-5 from the inland range (A. montanus) contains a Lys12 → Thr substitution compared to this compound from the coastal range (A. truei). unl.eduresearchgate.net These variations highlight the evolutionary divergence within the Ascaphus genus.

While specific detailed sequence alignments and structural data for all eight ascaphin isoforms were not extensively available in the search results beyond the general descriptions and consensus sequences, the literature indicates that the central regions (residues 4-17) of all ascaphins have a strong propensity to adopt an α-helical conformation in membrane-mimetic solvents. carlosdavidson.org This α-helical structure is a common feature among many AMPs and is crucial for their interaction with cell membranes.

Comparative Structural and Functional Distinctions from Other Amphibian AMP Families

The ascaphins show no appreciable structural similarity with many other families of antimicrobial peptides found in frog skin secretions. core.ac.ukcarlosdavidson.orgresearchgate.netbicnirrh.res.inbicnirrh.res.in This lack of structural resemblance suggests that the ascaphin family evolved independently from many other well-characterized amphibian AMPs.

Amphibian AMPs are a highly heterogeneous class of peptides, varying dramatically in size (from 8 to 46 residues) and amino acid sequence. imrpress.com Despite this diversity, many share common features considered prerequisite for lytic activity, including a net positive charge, a high percentage of hydrophobic amino acids, and a propensity to form amphipathic α-helical or β-sheet structures upon interaction with phospholipid membranes. imrpress.commdpi.comnih.gov

Functionally, while many amphibian AMPs exhibit broad-spectrum antimicrobial activity, the specific spectrum and potency can vary significantly between families and even within isoforms of the same family. Ascaphin-8, for instance, demonstrated high potency against a range of pathogenic microorganisms, including P. aeruginosa, S. aureus, and S. epidermidis, and significant activity against E. faecalis and C. albicans. carlosdavidson.org Comparative studies have shown that ascaphin-8 partially inhibited the ATPase activity in E. coli, similar to citropin 1.1 and maculatin 1.1, but with different degrees of inhibition compared to dermaseptin (B158304) or XT-7. nih.gov

The distinct structural features of ascaphins, despite sharing some general characteristics like cationicity and the ability to form α-helices with other amphibian AMPs, contribute to their unique biological activities and likely reflect different evolutionary trajectories and target interactions. core.ac.ukcarlosdavidson.orgresearchgate.netbicnirrh.res.inbicnirrh.res.in

Cross-Species Comparative Studies with Peptides from Diverse Organisms (e.g., Scorpion Venoms)

Interestingly, despite showing no appreciable structural similarity with other families of antimicrobial peptides from frog skin, the ascaphins display limited sequence identity with certain cationic, amphipathic α-helical peptides isolated from the venoms of African scorpions. unl.educore.ac.ukcarlosdavidson.orgresearchgate.net Specifically, ascaphins show some sequence identity with pandinin 1 and opistoporin 1, peptides found in the venoms of Pandinus imperator and Opistophtalmus carinatus, respectively. unl.educarlosdavidson.org

Comparative studies on the activity profiles of these peptides show some overlap but also distinctions. Ascaphins, particularly ascaphin-8, have shown activity against various bacteria and fungi. carlosdavidson.orgnih.gov Opistoporin 1 is reported to be more active against Gram-negative bacteria, while pandinin 1 is more active against Gram-positive bacteria. carlosdavidson.org This suggests that despite some limited sequence similarity and shared structural motifs (α-helicity), the functional specificities and mechanisms of action may vary between ascaphins and these scorpion venom peptides.

The comparison between ascaphins and peptides from diverse organisms like scorpions highlights the convergent evolution of antimicrobial strategies in nature, where unrelated organisms may independently develop peptides with similar structural features (like α-helicity and cationicity) to target microbial membranes, yet with distinct sequences and potentially varied mechanisms of action and target specificity.

Data Table: Comparative Features of Ascaphins and Other AMPs

FeatureAscaphin Family (General)Other Amphibian AMPs (e.g., Magainins, Dermaseptins)Scorpion Venom Peptides (e.g., Pandinin 1, Opistoporin 1)
Source OrganismAscaphus truei (Tailed Frog) carlosdavidson.orgresearchgate.netVarious Anuran Species imrpress.commpg.deScorpions (Pandinus imperator, Opistophtalmus carinatus) unl.educarlosdavidson.org
Structural SimilarityStructurally related within the family unl.educore.ac.ukGenerally no appreciable structural similarity to Ascaphins core.ac.ukcarlosdavidson.orgresearchgate.netbicnirrh.res.inbicnirrh.res.inLimited sequence identity with Ascaphins unl.educore.ac.ukcarlosdavidson.orgresearchgate.net
Secondary StructurePropensity for α-helical conformation carlosdavidson.orgOften adopt α-helical or β-sheet structures imrpress.commdpi.comnih.govOften adopt α-helical conformations carlosdavidson.org
C-terminusSome isoforms C-terminally α-amidated (e.g., Ascaphin-1, -8) carlosdavidson.orgresearchgate.netVaries by family/peptide nih.govVaries by peptide (e.g., Pandinin 1, Opistoporin 1 are cationic, amphipathic α-helical) unl.educarlosdavidson.org
Sequence HomologyHigh within the family unl.educore.ac.ukLow compared to Ascaphins core.ac.ukcarlosdavidson.orgresearchgate.netbicnirrh.res.inbicnirrh.res.inLimited compared to Ascaphins unl.educore.ac.ukcarlosdavidson.orgresearchgate.net
Proposed MechanismLikely membrane disruption nih.govMembrane disruption, pore formation, intracellular targets imrpress.commdpi.comOften membrane-acting researchgate.net

Detailed Research Findings:

Ascaphins 1-8 were isolated from Ascaphus truei skin secretions and showed differential growth inhibitory activity against Escherichia coli and Staphylococcus aureus. carlosdavidson.orgresearchgate.net

Ascaphin-8 demonstrated the highest potency against P. aeruginosa, S. aureus, and S. epidermidis, and significant activity against E. faecalis and C. albicans. carlosdavidson.org

Ascaphins were not active against P. mirabilis. carlosdavidson.org

Ascaphin-8 partially inhibited E. coli ATPase activity (approximately 41% residual activity) in comparative studies with other amphibian AMPs. nih.gov

Ascaphins from Ascaphus montanus show amino acid substitutions compared to orthologs from Ascaphus truei, such as Lys12 → Thr in this compound. unl.eduresearchgate.net

The limited sequence identity between ascaphins and scorpion venom peptides pandinin 1 and opistoporin 1 is noted, but structural and functional differences exist. unl.educore.ac.ukcarlosdavidson.orgresearchgate.net

Broader Research Applications and Future Directions for Ascaphin 5 Studies

Utilization of Ascaphin-5 as a Molecular Probe for Membrane Biology and Cellular Processes

The primary mechanism of action for many antimicrobial peptides, including the ascaphins, is the disruption of microbial cell membranes. researchgate.net This property makes them valuable tools for studying membrane biology. While specific studies employing this compound as a molecular probe are not extensively documented, its characteristics suggest a potential in this area.

This compound, as part of the ascaphin 2-7 subgroup, possesses a consensus amino acid sequence of GX₂DX₂KGAAKX₃KTVAX₂IANX.COOH. nih.gov This sequence confers an amphipathic α-helical structure, which is crucial for membrane interaction. nih.govresearchgate.net Future research could focus on synthesizing fluorescently labeled or spin-labeled derivatives of this compound. These modified peptides could be used to investigate:

Lipid Bilayer Interactions: To study the peptide's affinity for different lipid compositions, mimicking various bacterial and mammalian cell membranes.

Membrane Permeabilization Dynamics: To visualize and quantify the process of pore formation or membrane disruption in real-time.

Cellular Uptake and Trafficking: To track the peptide's journey into and within cells, elucidating potential intracellular targets.

Such studies would provide valuable insights into the fundamental processes of membrane biology and the mechanisms of antimicrobial peptide action.

Contributions of this compound Research to Understanding Innate Immunity Evolution

The ascaphin peptides are isolated from Ascaphus truei, considered the most primitive extant anuran. nih.gov This unique evolutionary position makes the ascaphins, including this compound, important subjects for studying the evolution of innate immunity. The presence of this host defense mechanism in such an ancient lineage suggests that antimicrobial peptides arose early in the evolutionary history of anurans. nih.govulster.ac.uk

Further research into this compound and its fellow ascaphins can contribute to this field by:

Phylogenetic Analysis: Comparing the amino acid sequence of this compound with other ascaphins and antimicrobial peptides from different frog species can help construct evolutionary trees and understand the diversification of these defense molecules.

Structure-Function Evolution: Investigating how variations in the amino acid sequence of this compound, compared to other ascaphins, affect its antimicrobial spectrum and potency can reveal the evolutionary pressures that have shaped these peptides. nih.gov

These studies would enhance our understanding of how host defense systems have evolved and adapted over millions of years.

Methodological Advancements in Peptide Research Enabled by this compound Investigations

While research on this compound itself has not yet led to significant methodological breakthroughs, the study of the broader ascaphin family, particularly ascaphin-8 (B1578179), has driven advancements in peptide research. nih.govnih.gov These advancements can, in turn, be applied to the study of this compound.

One notable area of progress is in the chemical modification of peptides to enhance their stability and activity. For instance, the development of "stapled" peptides, where the α-helical structure is reinforced by a chemical brace, has been applied to ascaphin-8 to improve its anti-tumor properties. nih.govnih.gov

Future investigations into this compound could leverage and potentially drive further methodological advancements, including:

Solid-Phase Peptide Synthesis: The original characterization of this compound involved its chemical synthesis to confirm its structure. carlosdavidson.org Continued synthesis of this compound and its analogs can help refine and optimize solid-phase synthesis techniques for complex peptides.

Structure-Activity Relationship Studies: Systematic modifications of the this compound sequence and measurement of the resulting changes in biological activity can lead to the development of more sophisticated predictive models for peptide function.

High-Throughput Screening: The development of novel assays to rapidly screen libraries of this compound variants for specific activities could accelerate the discovery of new therapeutic leads.

By serving as a template for chemical modification and a subject for structure-function studies, this compound has the potential to contribute to the ongoing development of peptide-based research methodologies.

Q & A

Q. How can authors avoid overinterpretation of this compound’s ecological roles in manuscript discussions?

  • Methodological Answer: Differentiate between in vitro activity (e.g., antimicrobial assays) and in vivo ecological relevance. Use caveats like “potential role” unless field data (e.g., secretion rates under predation stress) are provided. Cite conflicting evidence (e.g., peptide redundancy in Ascaphus) to balance claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.